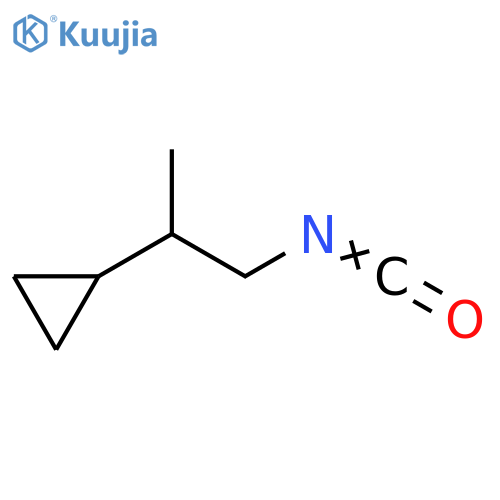Cas no 2649016-75-9 ((1-isocyanatopropan-2-yl)cyclopropane)
(1-イソシアナトプロパン-2-イル)シクロプロパンは、反応性の高いイソシアネート基を有する環状構造化合物です。分子内にシクロプロパン環とイソシアネート基を併せ持つことで、特異的な立体構造と反応性を示します。主にポリウレタン合成や架橋剤として利用され、他のイソシアネート系化合物と比較して硬化速度の調整や物性制御が可能です。また、環状構造により熱安定性に優れ、副反応の抑制が期待できる点が特徴です。有機合成中間体としても応用範囲が広く、医薬品や機能性材料の開発における有用なビルディングブロックとして注目されています。

2649016-75-9 structure
商品名:(1-isocyanatopropan-2-yl)cyclopropane
CAS番号:2649016-75-9
MF:C7H11NO
メガワット:125.168341875076
MDL:MFCD30074015
CID:5248771
PubChem ID:116119691
(1-isocyanatopropan-2-yl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- Cyclopropane, (2-isocyanato-1-methylethyl)-
- (1-isocyanatopropan-2-yl)cyclopropane
-
- MDL: MFCD30074015
- インチ: 1S/C7H11NO/c1-6(4-8-5-9)7-2-3-7/h6-7H,2-4H2,1H3
- InChIKey: QBCFAXWHOFRAAW-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)CN=C=O)CC1
(1-isocyanatopropan-2-yl)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-286153-5.0g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-286153-2.5g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-286153-1g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 1g |
$914.0 | 2023-09-06 | ||
| Enamine | EN300-286153-0.5g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-286153-0.1g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-286153-5g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 5g |
$2650.0 | 2023-09-06 | ||
| Enamine | EN300-286153-0.25g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-286153-0.05g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-286153-10.0g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-286153-1.0g |
(1-isocyanatopropan-2-yl)cyclopropane |
2649016-75-9 | 95.0% | 1.0g |
$914.0 | 2025-03-19 |
(1-isocyanatopropan-2-yl)cyclopropane 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
2649016-75-9 ((1-isocyanatopropan-2-yl)cyclopropane) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2279938-29-1(Alkyne-SS-COOH)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 13769-43-2(potassium metavanadate)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
